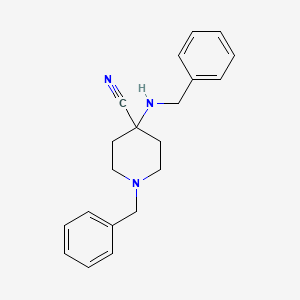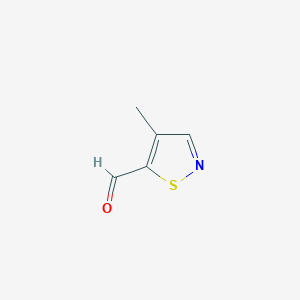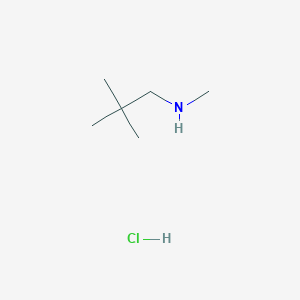
Ethyl 4-fluoro-1-naphthoylformate
Vue d'ensemble
Description
Ethyl 4-fluoro-1-naphthoylformate, also known as 4F-ENF, is a synthetic cannabinoid compound. It is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of Ethyl 4-fluoro-1-naphthoylformate is C14H11FO3 . Its molecular weight is 246.23 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-fluoro-1-naphthoylformate is a yellow powder. It is soluble in organic solvents such as methanol, dichloromethane, and ethanol. The specific boiling point is not available .Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 4-fluoro-1-naphthoylformate and its derivatives have been explored for their antibacterial properties. Research conducted by Egawa et al. (1984) on pyridonecarboxylic acids, including compounds with fluoro substitutions similar to Ethyl 4-fluoro-1-naphthoylformate, demonstrated potent antibacterial activity. These compounds were synthesized with various cyclic amino groups and tested for in vitro and in vivo antibacterial properties. Three specific compounds showed significant activity, surpassing that of enoxacin, a known antibacterial agent, indicating the potential of fluoro-substituted naphthoylformates in antibacterial applications (Egawa et al., 1984).
Synthesis and Structural Analysis
The synthesis and structural analysis of related fluoro-naphthoylformate compounds have been a topic of interest. Kiely (1991) detailed the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involving a series of reactions including masking, regiosselective deprotonation, and selenation. This study is crucial in understanding the synthetic pathways and structural characteristics of fluoro-naphthoylformate derivatives (Kiely, 1991).
Application in Medical Imaging
Fluoro-substituted compounds like Ethyl 4-fluoro-1-naphthoylformate have been utilized in medical imaging, particularly in the study of neurodegenerative diseases. Kepe et al. (2006) used a fluorine-18 labeled compound for positron emission tomography (PET) imaging to study serotonin receptors in the brains of Alzheimer's disease patients. This research highlights the utility of fluoro-naphthoylformate derivatives in developing sensitive imaging probes for neurological research (Kepe et al., 2006).
Safety and Hazards
Ethyl 4-fluoro-1-naphthoylformate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . Adequate ventilation is necessary, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJHMISSXOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625917 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-1-naphthoylformate | |
CAS RN |
409081-83-0 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)



![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)
![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
